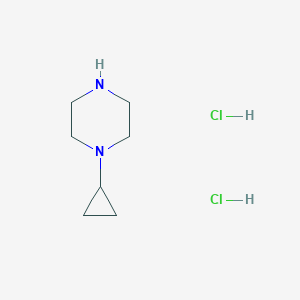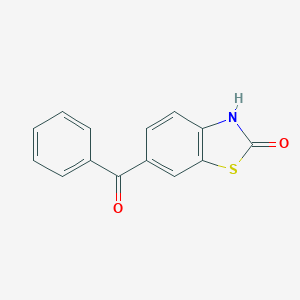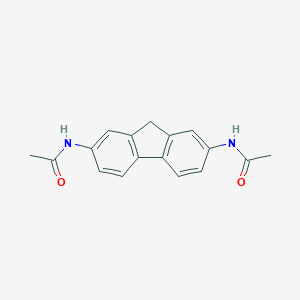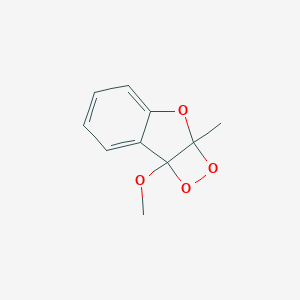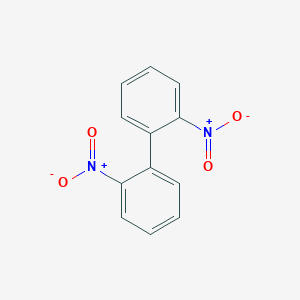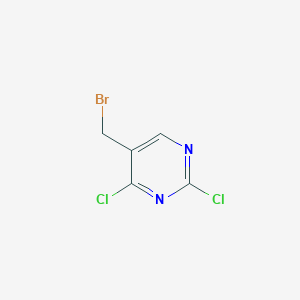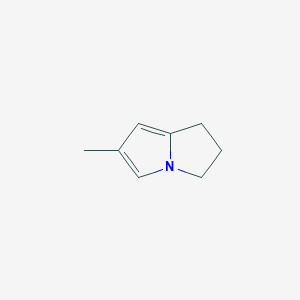
6-methyl-2,3-dihydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2,3-dihydro-1H-pyrrolizine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic amine that contains a pyrrolizine ring and a methyl group attached to it. The unique structure of this compound has led to its use in several research areas, including drug development, organic synthesis, and materials science.
Applications De Recherche Scientifique
The unique structure of 6-methyl-2,3-dihydro-1H-pyrrolizine has led to its use in several scientific research areas. One of the primary applications of this compound is in drug development, where it has been used as a scaffold for the synthesis of novel drug molecules. The pyrrolizine ring in this compound has been found to exhibit significant biological activity, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolizine is not well understood, but it is believed to act as an agonist for certain receptors in the body. The compound has been found to exhibit significant activity against several types of cancer cells, making it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
6-methyl-2,3-dihydro-1H-pyrrolizine has been found to exhibit several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of the cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 6-methyl-2,3-dihydro-1H-pyrrolizine is its unique structure, which makes it an attractive target for drug development. Additionally, the compound exhibits significant biological activity, making it a potential candidate for several applications. However, the compound is challenging to synthesize, and its instability and tendency to undergo ring-opening reactions make it difficult to work with.
Orientations Futures
There are several future directions for the research on 6-methyl-2,3-dihydro-1H-pyrrolizine. One potential area of research is the development of novel drug molecules based on the pyrrolizine scaffold. Additionally, the compound's anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation. Further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 6-methyl-2,3-dihydro-1H-pyrrolizine is a unique compound with significant potential applications in several scientific research areas. The compound's unique structure and biological activity make it an attractive target for drug development, and its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation. Further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
6-methyl-2,3-dihydro-1H-pyrrolizine can be synthesized using several methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Another method involves the reaction of an amino acid with an imine, which results in the formation of the pyrrolizine ring. The synthesis of this compound is challenging due to its instability and tendency to undergo ring-opening reactions.
Propriétés
Numéro CAS |
126134-92-7 |
|---|---|
Nom du produit |
6-methyl-2,3-dihydro-1H-pyrrolizine |
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H11N/c1-7-5-8-3-2-4-9(8)6-7/h5-6H,2-4H2,1H3 |
Clé InChI |
XJDAWZFJNKQUHA-UHFFFAOYSA-N |
SMILES |
CC1=CN2CCCC2=C1 |
SMILES canonique |
CC1=CN2CCCC2=C1 |
Synonymes |
1H-Pyrrolizine,2,3-dihydro-6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



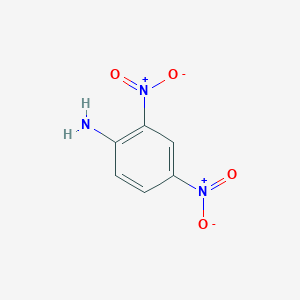
![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)
